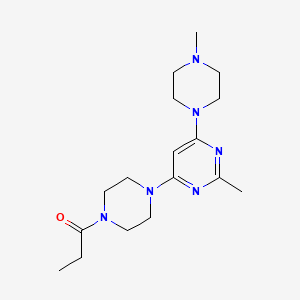

![molecular formula C18H29N7O B5538474 N,N-dimethyl-1-(4-methyl-5-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5538474.png)

N,N-dimethyl-1-(4-methyl-5-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, incorporating techniques like condensation, cycloaddition, and functional group transformations. For example, the asymmetric synthesis of piperidines and related compounds often utilizes starting materials like oxazolopiperidines or cyano compounds to afford intermediates, which are further manipulated to build the target structure (Froelich et al., 1996).

Molecular Structure Analysis

Molecular structure investigations, including X-ray crystallography, Hirshfeld, and DFT calculations, provide detailed insights into the molecule's conformation, intermolecular interactions, and electronic properties. Studies on s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties highlight the importance of intermolecular interactions in determining molecular packing and stability (Shawish et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving the compound of interest can be diverse, including cycloaddition, nucleophilic substitution, and electrophilic aromatic substitution. The reactivity is often dictated by the functional groups present and the molecule's overall electronic structure. For instance, the synthesis of pyrazole derivatives often involves reactions between hydrazines and diketones or enaminones, leading to pyrazole rings (Bassyouni et al., 2012).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments and its suitability for further applications. For instance, modifications at specific positions on the molecule can significantly affect water solubility, a key factor in pharmaceutical applications (Baraldi et al., 2012).

科学的研究の応用

Neuroprotection in Parkinson's Disease

Recent studies have highlighted the neuroprotective effects of caffeine and A2A adenosine receptor antagonists in models of Parkinson's Disease (PD). Caffeine's attenuation of neurotoxin-induced dopaminergic deficits in the striatum, mimicked by A2A antagonists, suggests a potential avenue for PD treatment through A2A receptor blockade. This mechanism offers insights into the inverse association between caffeine consumption and PD development, underscoring the importance of A2A receptors in neurodegenerative disease research (Chen et al., 2001).

5-HT1A Receptor Occupancy

The occupancy of 5-HT1A receptors by novel antagonists, studied through positron emission tomography (PET) in humans, reveals significant findings for the treatment of anxiety and mood disorders. These studies demonstrate the feasibility of achieving high receptor occupancy with minimal side effects, which is crucial for developing new therapeutic agents targeting the 5-HT1A receptors (Rabiner et al., 2002).

Metabolism of Piperazine-substituted Drugs

Research into the metabolism of piperazine and dimethylamino-substituted phenothiazine drugs has uncovered the formation of specific metabolites in humans, rats, and dogs. These findings are important for understanding the metabolic pathways and potential toxicological profiles of new compounds with piperazine structures, aiding in the development of safer pharmaceuticals (Breyer et al., 1974).

Exposure to Heterocyclic Amines

Studies on the exposure to mutagenic heterocyclic amines (HAs) from cooked foods have raised concerns over their potential carcinogenicity. Quantifying these compounds in various foods and understanding their metabolism and effects in humans can inform dietary recommendations and cancer prevention strategies (Wakabayashi et al., 1993).

特性

IUPAC Name |

1-[4-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N7O/c1-14-5-9-19-25(14)12-8-17(26)24-10-6-15(7-11-24)18-21-20-16(23(18)4)13-22(2)3/h5,9,15H,6-8,10-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPOCOZZUGLAGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CCC(=O)N2CCC(CC2)C3=NN=C(N3C)CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-1-(4-methyl-5-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

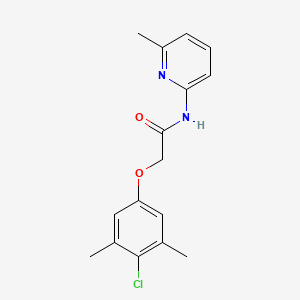

![9-(4-fluoro-3-methoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538393.png)

![4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B5538419.png)

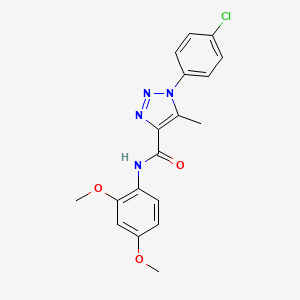

![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5538423.png)

![4,5,6-trimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B5538441.png)

![6-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5538445.png)

![2-(1,3-thiazol-2-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538449.png)

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538453.png)

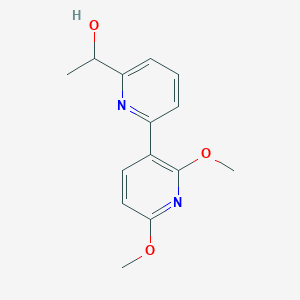

![(1S*,5R*)-6-benzyl-3-[(2-methoxy-3-pyridinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538482.png)

![5-(4-tert-butylphenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5538487.png)

![1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5538494.png)